Emixustat - 1141777-14-1

Emixustat

Catalog Number: EVT-399121
CAS Number: 1141777-14-1
Molecular Formula: C16H25NO2
Molecular Weight: 263.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Emixustat hydrochloride, a non-retinoid small molecule, serves as a potent and selective inhibitor of Retinal Pigment Epithelium-specific 65 kDa protein (RPE65) isomerase. [, , , , , , ] This enzyme plays a crucial role in the visual cycle by catalyzing the isomerization of all-trans-retinyl esters to 11-cis-retinol, a vital step in regenerating visual chromophore (11-cis retinal) for vision. [, , , , , ] Its classification as a visual cycle modulator (VCM) stems from its ability to regulate the production of visual chromophore within the retinal pigment epithelium (RPE). [, , , , , ]

Emixustat's primary research focus revolves around its potential to treat various retinal diseases, including Stargardt disease, diabetic retinopathy, and age-related macular degeneration (AMD). [, , , , , , , , , ] By modulating the visual cycle, emixustat aims to reduce the formation of toxic byproducts implicated in the pathogenesis of these blinding diseases. [, , , , , , ]

Molecular Structure Analysis

The molecular structure of emixustat has been investigated in the context of its interaction with the RPE65 enzyme. [, , , , , ] Crystal structure analysis of bovine RPE65 in complex with emixustat derivatives and palmitate reveals crucial details about its binding mechanism. [, , , , ] Specifically, studies highlight a close (∼3.0 Å) F-π interaction between fluorine atoms in the derivative and the active site pocket of RPE65, contributing to the overall binding energy. [] These structural insights are essential for understanding emixustat's activity and designing next-generation visual cycle modulators.

Chemical Reactions Analysis

Emixustat undergoes significant biotransformation, primarily through oxidative deamination of its 3R-hydroxypropylamine moiety. [, ] This metabolic pathway leads to the formation of three major carboxylic acid metabolites: ACU-5124, ACU-5116, and ACU-5149. [] Studies utilizing human vascular membrane fractions, plasma, and recombinant human vascular adhesion protein-1 (VAP-1) demonstrated that VAP-1 is the primary enzyme responsible for emixustat's oxidative deamination. [] This reaction proceeds through a stable aldehyde intermediate (ACU-5201) and involves aldehyde dehydrogenase and cytochrome P450 for the sequential formation of the major metabolites. [] Further research explores strategies to mitigate the rapid clearance associated with this metabolic pathway. [, ]

Mechanism of Action

Emixustat exhibits a dual mechanism of action in protecting the retina. [, ] Firstly, it acts as a potent inhibitor of RPE65, the enzyme responsible for converting all-trans-retinyl esters to 11-cis-retinol in the visual cycle. [, , , , , ] This inhibition effectively reduces the regeneration of 11-cis-retinal, thereby decreasing the availability of the visual chromophore. [, , , , , ] This, in turn, is believed to lower the formation of toxic retinaldehyde condensation byproducts, such as A2E, which contribute to retinal degeneration. [, , ]

Secondly, emixustat can directly sequester all-trans-retinal (atRAL) by forming Schiff base conjugates. [] This scavenging action prevents atRAL-mediated cytotoxicity, further contributing to its retinal protective effects. [] Studies using emixustat derivatives that lack either RPE65 inhibitory activity or the capacity to sequester atRAL revealed that atRAL sequestration is a crucial mechanism for protection against retinal phototoxicity. []

Applications
  • Stargardt disease: Emixustat demonstrated dose-dependent suppression of rod b-wave amplitude recovery post-photobleaching in Stargardt disease patients, confirming its biological activity and informing dose selection for a phase 3 clinical trial (SeaSTAR Study). []
  • Diabetic retinopathy: By reducing chromophore levels, emixustat mimics light conditions and reduces cation influx and retinal oxygen consumption associated with dark conditions. [, ] This effect holds promise for treating ischemic retinal neovascularization observed in diabetic retinopathy. []
  • Age-related macular degeneration (AMD): Although initial clinical trials investigating emixustat for geographic atrophy secondary to dry AMD did not demonstrate significant benefits in slowing disease progression or improving visual acuity, its potential role in reducing choroidal neovascularization (CNV) requires further investigation. [, , , , ]

Furthermore, emixustat's interaction with vascular adhesion protein-1 (VAP-1) provides an avenue for studying this enzyme's role in drug metabolism. []

Future Directions
  • Optimizing pharmacokinetic properties: Developing derivatives with improved pharmacokinetic profiles, particularly focusing on slowing down clearance and increasing ocular tissue exposure, will be crucial for enhancing its therapeutic potential. [, ]
  • Investigating long-term effects: Further studies are needed to assess the long-term safety and efficacy of emixustat in treating retinal diseases, considering its potential for delayed dark adaptation and other ocular adverse events. [, ]
  • Exploring combination therapies: Combining emixustat with other therapeutic approaches, such as gene therapy or stem cell transplantation, could provide synergistic benefits in treating retinal degenerative diseases. []
  • Developing novel retinaldehyde-sequestering agents: Utilizing the structural insights gained from emixustat's interaction with RPE65 can guide the development of new retinaldehyde-sequestering agents with improved efficacy and safety profiles. []
  • Understanding the role of VAP-1 in drug metabolism: Further investigations into the interaction between emixustat and VAP-1 can contribute to a better understanding of this enzyme's role in drug metabolism and potentially lead to the development of more targeted therapies. []

Fenretinide

Compound Description: Fenretinide (N-(4-hydroxyphenyl)retinamide) is a synthetic retinoid that has been investigated for its potential in treating various types of cancer and retinal diseases. It acts by inhibiting dihydroceramide desaturase-1 (DES1), an enzyme involved in ceramide metabolism and potentially in an alternative visual cycle pathway. []

Relevance: Fenretinide is often mentioned alongside Emixustat in studies investigating visual cycle modulators for treating retinal diseases like geographic atrophy secondary to age-related macular degeneration (AMD) []. Both compounds target different enzymes within the visual cycle: Emixustat inhibits RPE65, the primary isomerase, while Fenretinide inhibits DES1, a potential alternative isomerase. [] Although both modulate the visual cycle, they exhibit different safety profiles and efficacies. []

ACU-5201

Compound Description: ACU-5201 is an aldehyde intermediate formed during the oxidative deamination of Emixustat by the enzyme vascular adhesion protein-1 (VAP-1). [] This metabolic step is crucial for Emixustat's clearance from the body.

Relevance: ACU-5201 is a direct metabolite of Emixustat and highlights a major metabolic pathway for the drug. Understanding the formation and further metabolism of ACU-5201 is crucial for characterizing Emixustat's pharmacokinetic profile. []

ACU-5124, ACU-5116, and ACU-5149

Compound Description: These three compounds are the major metabolites of Emixustat, primarily generated through oxidation of the cyclohexyl moiety and oxidative deamination of the 3R-hydroxypropylamine group in its structure. [] ACU-5124 is a cyclohexanol metabolite, and along with ACU-5116 and ACU-5149, constitute a significant portion of Emixustat metabolites found in plasma. []

Relevance: As major metabolites of Emixustat, these compounds are essential for understanding the drug's metabolic fate and potential off-target effects. The presence of these metabolites in plasma indicates that they might contribute to Emixustat's overall pharmacological activity. []

QEA-B-001-NH2

Compound Description: QEA-B-001-NH2 is a primary amine compound designed to act as an all-trans-retinal (atRAL) sequestrant. It is structurally distinct from Emixustat and lacks RPE65 inhibitory activity. []

Relevance: This compound was instrumental in research aiming to dissect the different mechanisms of action of Emixustat. While Emixustat both inhibits RPE65 and sequesters atRAL, QEA-B-001-NH2 focuses solely on atRAL sequestration. The protective effects observed with QEA-B-001-NH2 in retinal phototoxicity models suggest that atRAL sequestration might be a key mechanism underlying the therapeutic effects of Emixustat and related compounds. []

3-amino-1-(3-isopropyl-5-((2,6,6-trimethylcyclohex-1-en-1-yl)methoxy)phenyl)propan-1-ol (MB-007)

Compound Description: MB-007 is a derivative of Emixustat specifically designed to have a reduced inhibitory effect on RPE65 while retaining the ability to form Schiff base adducts with retinaldehyde. This compound incorporates an isopropyl group to reduce RPE65 binding. []

Relevance: MB-007 was crucial in research designed to fine-tune the pharmacodynamic properties of visual cycle modulators. By comparing its activity to Emixustat and other derivatives, researchers were able to better understand the structure-activity relationship for both RPE65 inhibition and retinaldehyde sequestration, potentially leading to safer and more effective therapeutics. []

All-trans-retinal (atRAL)

Compound Description: atRAL is a vitamin A aldehyde crucial in the visual cycle. It is formed from the photoisomerization of 11-cis-retinal, the light-sensitive chromophore in rhodopsin. [] atRAL is a substrate for RPE65, which converts it back to 11-cis-retinal, continuing the visual cycle. []

Relevance: atRAL is a central molecule in the visual cycle and the primary target for sequestration by Emixustat and some of its derivatives. By sequestering atRAL, Emixustat indirectly inhibits the visual cycle, even in the presence of active RPE65. []

9-cis-retinaldehyde

Compound Description: 9-cis-retinaldehyde is a stereoisomer of atRAL and can also serve as a visual chromophore, although it is less common than 11-cis-retinal. []

Relevance: This compound was used in research to investigate the specific roles of different visual cycle pathways. Supplementation with 9-cis-retinaldehyde was found to rescue the impaired immediate cone photopic vision in zebrafish larvae treated with Emixustat or Fenretinide. This suggests that the immediate vision defects were due to reduced levels of visual chromophore rather than a complete block in the visual cycle. []

C20-D3-vitamin A (ALK-001)

Compound Description: ALK-001 is a deuterated form of vitamin A designed to be more resistant to degradation and potentially less toxic than natural vitamin A. [] It is currently under investigation for treating Stargardt disease.

Relevance: ALK-001 represents an alternative approach to modulating the visual cycle compared to Emixustat. Instead of inhibiting the cycle, ALK-001 aims to provide a less toxic form of vitamin A to potentially slow the progression of retinal degeneration. []

Properties

CAS Number

1141777-14-1

Product Name

Emixustat

IUPAC Name

(1R)-3-amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

InChI

InChI=1S/C16H25NO2/c17-10-9-16(18)14-7-4-8-15(11-14)19-12-13-5-2-1-3-6-13/h4,7-8,11,13,16,18H,1-3,5-6,9-10,12,17H2/t16-/m1/s1

InChI Key

WJIGGYYSZBWCGC-MRXNPFEDSA-N

SMILES

C1CCC(CC1)COC2=CC=CC(=C2)C(CCN)O

Synonyms

ACU-4429
emixustat

Canonical SMILES

C1CCC(CC1)COC2=CC=CC(=C2)C(CCN)O

Isomeric SMILES

C1CCC(CC1)COC2=CC=CC(=C2)[C@@H](CCN)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.